molecular formula C9H17N B2849456 (3-Cyclobutylcyclobutyl)methanamine CAS No. 1782038-12-3

(3-Cyclobutylcyclobutyl)methanamine

Cat. No.: B2849456
CAS No.: 1782038-12-3
M. Wt: 139.242
InChI Key: OEOABUKBJZBQRR-UHFFFAOYSA-N
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Description

(3-Cyclobutylcyclobutyl)methanamine is a high-purity chemical intermediate designed for use in pharmaceutical and organic synthesis research. This compound features a cyclobutane ring and a primary amine functional group, making it a valuable scaffold for constructing more complex molecules and for exploring structure-activity relationships in medicinal chemistry programs. Its structure suggests potential as a building block in the development of novel bioactive compounds, though its specific applications and mechanism of action are dependent on the research context. Researchers utilize this and similar amine-containing scaffolds in areas such as fragment-based drug discovery and as precursors for chemical library generation. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult relevant scientific literature for specific application protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-cyclobutylcyclobutyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c10-6-7-4-9(5-7)8-2-1-3-8/h7-9H,1-6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOABUKBJZBQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CC(C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 3 Cyclobutylcyclobutyl Methanamine

Retrosynthetic Analysis of the (3-Cyclobutylcyclobutyl)methanamine Scaffold

A retrosynthetic analysis of this compound reveals several potential disconnection points, offering a roadmap for its synthesis. The primary C-N bond of the methanamine group is a logical starting point for disconnection. This leads back to a (3-cyclobutylcyclobutyl)methyl halide or a related electrophile and an ammonia (B1221849) equivalent, or alternatively, to (3-cyclobutylcyclobutyl)carbaldehyde or a corresponding ketone for reductive amination.

Precursor Chemistry and Starting Material Selection for this compound Synthesis

The selection of appropriate precursors is critical for the successful synthesis of this compound. The ideal precursor should be readily available, stable, and reactive under the chosen synthetic conditions. ruhr-uni-bochum.de

Cyclohexanecarboxylic Acid Derivatives:

Cyclohexanecarboxylic acid and its derivatives can serve as versatile starting materials. ontosight.ai For instance, a derivative could be subjected to a ring-contraction reaction to form the cyclobutane (B1203170) ring system. The carboxylic acid functionality can then be converted to the desired methanamine group through various established methods, such as the Curtius, Hofmann, or Schmidt rearrangement, or by reduction of a corresponding amide or nitrile. researchgate.net The stereochemistry of the substituents on the cyclohexane (B81311) ring can often be controlled, which can be advantageous for the stereoselective synthesis of the target molecule. google.comquickcompany.in

Chromenone Structures:

Chromenone (1-benzopyran-4-one) derivatives, while not direct precursors to the bicyclobutyl scaffold, offer valuable insights into synthetic methodologies that can be adapted. ijrpc.com The synthesis of complex chromenone derivatives often involves multi-step sequences that build molecular complexity. nih.govbutler.edu These strategies, which may include cyclization and functional group interconversion, can inspire the development of novel routes to the bicyclobutyl core of the target molecule. ijrpc.comnih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is a crucial step to maximize the yield and purity of this compound. This involves a systematic investigation of various parameters, including solvent, temperature, catalyst, and reaction time. researchgate.netresearchgate.net

For the key step of amine formation, such as reductive amination of a (3-cyclobutylcyclobutyl)carbaldehyde, various reducing agents can be employed. While sodium borohydride (B1222165) is a common choice, other reagents like sodium triacetoxyborohydride (B8407120) or catalytic hydrogenation can offer improved selectivity and yields. organic-chemistry.org The choice of catalyst is also critical; for instance, in reductive aminations, catalysts like titanium(IV) isopropoxide can enhance the formation of the primary amine. organic-chemistry.org Iron-based catalysts have also been shown to be effective in the reductive amination of ketones and aldehydes. nih.gov

The table below outlines key parameters that can be optimized for a hypothetical reductive amination step.

ParameterOptionsConsiderations
Reducing Agent NaBH₄, NaBH(OAc)₃, H₂/CatalystChemoselectivity, steric hindrance, functional group tolerance
Catalyst Ti(i-OPr)₄, Fe-based catalysts, Pd/CActivity, selectivity, cost, recyclability organic-chemistry.orgnih.gov
Solvent Methanol, Ethanol (B145695), DichloromethaneSolubility of reactants, reaction temperature, environmental impact
Temperature Room Temperature, Elevated TemperaturesReaction rate, side product formation
Ammonia Source Ammonia gas, Ammonium (B1175870) acetate, Aqueous ammoniaEase of handling, reaction equilibrium

Systematic screening of these parameters, often using design of experiment (DoE) methodologies, can lead to a robust and high-yielding process.

Stereoselective Synthesis of this compound and its Stereoisomers

The this compound molecule possesses multiple stereocenters, leading to the possibility of several stereoisomers. The development of stereoselective synthetic methods is therefore of significant interest. Methodologies developed for related methanamine derivatives and cyclobutane-containing molecules can provide valuable guidance. mdpi.comacs.org

One approach to achieving stereocontrol is through the use of chiral starting materials. For example, a stereochemically defined cyclohexanecarboxylic acid derivative could be carried through a synthetic sequence to yield a specific stereoisomer of the final product. orgsyn.org Another powerful strategy is asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer or diastereomer over others. For instance, asymmetric [2+2] cycloadditions can be employed to construct the cyclobutane rings with high enantioselectivity. mdpi.com

Furthermore, recent advances in the stereoselective synthesis of cyclobutanes include the ring contraction of readily accessible, stereochemically defined pyrrolidines. acs.orgresearchgate.netnih.gov This method has shown excellent transfer of stereochemical information from the starting material to the cyclobutane product. acs.org

Green Chemistry Approaches in the Synthesis of this compound

Incorporating green chemistry principles into the synthesis of this compound is essential for developing sustainable and environmentally friendly processes. rsc.org This involves considering factors such as atom economy, the use of renewable feedstocks, and the reduction of waste. acs.org

Key areas for applying green chemistry include:

Catalysis: Employing catalytic methods, especially those using earth-abundant and non-toxic metals like iron, is preferable to stoichiometric reagents. nih.gov Recyclable catalysts further enhance the green credentials of a process. organic-chemistry.orgacs.org

Solvent Selection: The use of greener solvents, such as ethanol or water, is encouraged over hazardous organic solvents. organic-chemistry.orgacs.org Solvent-free reaction conditions are an even more desirable alternative.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core principle of green chemistry. Reductive amination, for example, is generally considered an atom-economical reaction. acs.org

The development of biocatalytic methods, using enzymes to perform specific transformations, also holds great promise for the green synthesis of amines.

Chemical Transformations and Reactivity of 3 Cyclobutylcyclobutyl Methanamine

Mechanistic Investigations of Reactions Involving the Amine Functionality of (3-Cyclobutylcyclobutyl)methanamine

The primary amine group is a versatile functional group known to participate in a wide array of reactions. Generally, the lone pair of electrons on the nitrogen atom makes it nucleophilic and basic.

Expected, but unconfirmed, reactions include:

Alkylation: The amine could undergo nucleophilic substitution reactions with alkyl halides. However, this process is often difficult to control and can lead to over-alkylation, producing secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orgyoutube.com

Acylation: Reaction with acid chlorides or anhydrides would likely form corresponding amides. This reaction is typically rapid and high-yielding. libretexts.org

Reductive Amination: The amine could be synthesized or further functionalized via reductive amination, which involves the reaction of an aldehyde or ketone with an amine to form an imine, followed by reduction to a more substituted amine. masterorganicchemistry.com This method offers better control over the degree of alkylation compared to direct alkylation. masterorganicchemistry.com

Reaction with Carbonyls: Primary amines react with aldehydes and ketones to form imines (Schiff bases) in a reversible, acid-catalyzed reaction. libretexts.org

Hofmann Elimination: Conversion of the amine to a quaternary ammonium salt followed by treatment with a strong base could potentially lead to an elimination reaction, though the regioselectivity would depend on the accessibility of β-hydrogens on the cyclobutyl rings. libretexts.org

Without experimental data, the specific influence of the bulky and strained (3-cyclobutylcyclobutyl) moiety on the kinetics and mechanisms of these typical amine reactions remains speculative.

Cyclobutyl Ring System Reactivity and Transformations within this compound

The cyclobutane (B1203170) ring possesses significant ring strain (approximately 26 kcal/mol), which influences its reactivity. Bicyclobutyl systems, in particular, can exhibit unique chemical behaviors due to the proximity of the two strained rings.

Potential, but unverified, transformations could involve:

Ring-Opening Reactions: Under certain conditions, such as catalysis by transition metals, the strained cyclobutyl rings could undergo ring-opening reactions. For instance, rhodium has been shown to insert into the C-C σ-bonds of bicyclobutanes. pitt.edu

Strain-Release Transformations: The high strain energy of bicyclobutanes makes them valuable precursors for generating more complex structures through strain-release transformations, which can be initiated by light or other means. nih.govrsc.org

Cycloaddition Reactions: Bicyclo[1.1.0]butane radical cations, a related strained system, are known to undergo [2π + 2σ] cycloaddition reactions. nih.gov While the cyclobutyl rings in the target molecule are not bicyclo[1.1.0]butanes, the inherent strain might facilitate unique cycloaddition pathways under specific conditions.

The interplay between the two cyclobutyl rings and the aminomethyl group could lead to complex and potentially novel reactivity, but this remains to be explored experimentally.

Derivatization Reactions of this compound for Structural and Functional Modulation

Derivatization is a key strategy for modifying the properties of a molecule. For this compound, derivatization would primarily target the amine functionality.

Hypothetical derivatization strategies include:

Formation of Amides and Sulfonamides: Reaction with a variety of acid chlorides, sulfonyl chlorides, or anhydrides could produce a library of amide and sulfonamide derivatives. libretexts.orglibretexts.org This is a common strategy in medicinal chemistry to modulate properties like solubility and biological activity.

Silylation: The amine could be derivatized through silylation, a process that replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, to increase volatility for analytical techniques like gas chromatography-mass spectrometry (GC-MS). youtube.com

The following table outlines potential derivatization reactions, though it is important to reiterate that these are based on general chemical principles and have not been specifically reported for this compound.

Reaction Type Reagent Class Potential Product
AcylationAcid Chloride (R-COCl)N-((3-Cyclobutylcyclobutyl)methyl)acetamide (if R=CH₃)
SulfonylationSulfonyl Chloride (R-SO₂Cl)N-((3-Cyclobutylcyclobutyl)methyl)benzenesulfonamide (if R=Ph)
AlkylationAlkyl Halide (R-X)N-Alkyl-(3-cyclobutylcyclobutyl)methanamine

This table is illustrative and based on general reactivity, not on published data for the specific compound.

Catalytic Aspects and Reaction Kinetics in this compound Chemistry

There is no published information on the catalytic aspects or reaction kinetics related to this compound. Research in this area would need to establish:

The effect of acid or base catalysis on reactions involving the amine group. sketchy.com

The potential for transition metal catalysts to activate the cyclobutyl rings. pitt.edu

The reaction rates of its potential transformations and how they are influenced by factors such as temperature, solvent, and the steric bulk of the bicyclobutyl group. sketchy.com

Advanced Spectroscopic and Crystallographic Characterization of 3 Cyclobutylcyclobutyl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis of (3-Cyclobutylcyclobutyl)methanamine

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. youtube.com For this compound, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their integration (ratio of protons), and their connectivity through spin-spin splitting patterns. docbrown.info The protons on the aminomethyl group (-CH₂NH₂) would likely appear as a distinct signal, while the numerous methine (-CH) and methylene (B1212753) (-CH₂) protons of the two cyclobutyl rings would present a complex, overlapping multiplet region. The chemical shift of these protons is influenced by their electronic environment. youtube.com Protons closer to the electron-withdrawing amino group would be shifted downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. docbrown.info For this compound, a number of distinct signals would be expected for the carbons of the two cyclobutyl rings and the aminomethyl group, with their chemical shifts providing evidence of their connectivity.

Conformational Analysis: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for conformational analysis. mdpi.com These experiments can reveal through-space interactions between protons, helping to determine the predominant three-dimensional shape and relative orientation of the two cyclobutyl rings. mdpi.com Solid-state NMR (ssNMR) can also provide information on the structure and dynamics of the molecule in the solid state, which can be particularly useful when single crystals for X-ray crystallography are not available. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: This table represents expected values based on general principles of NMR spectroscopy. Actual experimental values may vary.

Atom Type Technique Expected Chemical Shift (ppm) Expected Splitting Pattern
-CH₂NH₂ ¹H NMR ~2.5 - 3.0 Triplet (if coupled to NH₂)
-NH₂ ¹H NMR ~1.0 - 2.5 (broad) Singlet
Cyclobutyl -CH- ¹H NMR ~1.5 - 2.5 (complex) Multiplet
Cyclobutyl -CH₂- ¹H NMR ~1.5 - 2.2 (complex) Multiplet
-CH₂NH₂ ¹³C NMR ~40 - 50 -
Cyclobutyl -CH- ¹³C NMR ~30 - 45 -

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" for identification and structural analysis. bruker.comyoutube.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the molecule's bond vibrations. youtube.com For this compound, key expected absorptions include:

N-H Stretching: Primary amines typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region.

C-H Stretching: The sp³ C-H bonds of the cyclobutyl and methylene groups will exhibit strong absorptions just below 3000 cm⁻¹. youtube.com

N-H Bending: A broad absorption is expected in the 1590-1650 cm⁻¹ range.

C-N Stretching: A weak to medium band is anticipated around 1000-1200 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy detects light scattered from the molecule after laser illumination, providing information on vibrations that cause a change in polarizability. horiba.com It is particularly sensitive to non-polar bonds. spectroscopyonline.com For this compound, Raman would be effective for observing the symmetric vibrations of the cyclobutyl rings' carbon backbone. spectroscopyonline.com The combination of IR and Raman spectra provides a more complete vibrational analysis of the molecule. bruker.com

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Spectroscopy Expected Frequency Range (cm⁻¹) Expected Intensity
N-H Stretch IR 3300 - 3500 Medium (two bands)
sp³ C-H Stretch IR 2850 - 2960 Strong
N-H Bend (Scissoring) IR 1590 - 1650 Medium to Strong
C-C Stretch Raman 800 - 1200 Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. docbrown.info

Upon ionization, the this compound molecule would form a molecular ion [M]⁺. The high-resolution mass spectrum would confirm its elemental composition. The fragmentation pattern is key to elucidating the structure. For aliphatic amines, a characteristic fragmentation is the alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). docbrown.infodocbrown.info This would lead to the formation of a stable iminium ion. Other likely fragmentations would involve the cleavage of the cyclobutyl rings. Analyzing these fragments allows chemists to piece together the molecule's structure. nih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Identity Fragmentation Pathway
153 [C₁₀H₁₉N]⁺ Molecular Ion (M⁺)
152 [C₁₀H₁₈N]⁺ Loss of a hydrogen radical (M-1)
30 [CH₄N]⁺ Alpha-cleavage, forming [CH₂NH₂]⁺
97 [C₇H₁₃]⁺ Loss of cyclopropylamine (B47189) radical

X-ray Crystallography for Solid-State Structure Determination of this compound and its Salts

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov To perform this analysis on this compound, it would first need to be crystallized, likely as a salt (e.g., hydrochloride or hydrobromide) to promote the formation of high-quality, ordered crystals.

The technique involves directing an X-ray beam at the crystal and analyzing the resulting diffraction pattern. nih.gov This analysis yields detailed information, including:

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles.

Conformation: The exact puckering of the cyclobutyl rings and the torsion angles describing the molecule's shape in the solid state.

Crystal Packing: How the molecules arrange themselves in the crystal lattice, including intermolecular interactions like hydrogen bonding from the ammonium (B1175870) group. nih.gov

The resulting crystal structure provides unambiguous proof of the molecule's connectivity and stereochemistry. mdpi.comrcsb.org

Table 4: Hypothetical Crystallographic Data for a this compound Salt Note: This data is illustrative for a potential crystal structure.

Parameter Description Example Value
Crystal System The geometry of the unit cell. Monoclinic
Space Group The symmetry elements of the crystal. P2₁/c
a, b, c (Å) Unit cell dimensions. a=10.5, b=8.2, c=12.1
α, β, γ (°) Unit cell angles. α=90, β=105.3, γ=90
Volume (ų) The volume of the unit cell. 1003.4

Computational Chemistry and Theoretical Insights into 3 Cyclobutylcyclobutyl Methanamine

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction of (3-Cyclobutylcyclobutyl)methanamine

Quantum mechanical calculations are fundamental to understanding the electronic structure and predicting the reactivity of this compound. These calculations, typically employing Density Functional Theory (DFT) or ab initio methods, can elucidate the distribution of electrons within the molecule and identify regions susceptible to electrophilic or nucleophilic attack.

A key aspect of these calculations is the determination of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, theoretical calculations would likely reveal the HOMO to be localized on the nitrogen atom of the amine group, owing to the presence of its lone pair of electrons. The LUMO, conversely, would be distributed across the antibonding orbitals of the C-N and C-C bonds. This distribution of frontier orbitals would suggest that the amine group is the primary site for electrophilic attack.

Table 1: Hypothetical Electronic Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy~ -8.5 eVIndicates electron-donating capability of the amine group.
LUMO Energy~ 2.0 eVIndicates electron-accepting capability of the molecule.
HOMO-LUMO Gap~ 10.5 eVSuggests moderate chemical reactivity and kinetic stability.
Dipole Moment~ 1.5 DArises from the electronegativity difference between nitrogen and carbon/hydrogen, indicating a polar molecule.

Note: The values in this table are hypothetical and serve as illustrative examples of the data that would be generated from quantum mechanical calculations.

Conformational Analysis and Energy Landscapes of this compound through Molecular Modeling

The flexible nature of the two interconnected cyclobutyl rings and the aminomethyl side chain in this compound gives rise to a complex conformational landscape. Molecular modeling techniques, such as molecular mechanics and quantum mechanics, are employed to perform a systematic conformational analysis.

This analysis involves identifying all possible low-energy conformations (conformers) of the molecule and determining their relative stabilities. The puckering of the cyclobutyl rings and the rotation around the C-C and C-N single bonds are the primary degrees of freedom that define the molecule's shape. The results of a conformational search are typically visualized as a potential energy surface, where the energy of the molecule is plotted as a function of its geometric parameters. The minima on this surface correspond to stable conformers.

For this compound, one would expect to find several stable conformers corresponding to different puckering states of the two cyclobutyl rings (e.g., planar or bent) and various orientations of the aminomethyl group. The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics, which is crucial for understanding the molecule's average structure and properties.

Reaction Pathway Analysis and Transition State Identification for this compound Reactions

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, chemists can identify the most likely reaction pathway, which is the path of lowest energy connecting reactants to products.

A critical point on this pathway is the transition state, which represents the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy of the reaction, which in turn governs the reaction rate. Quantum mechanical methods are used to locate and characterize transition states, which are identified as saddle points on the potential energy surface.

For instance, in a hypothetical reaction of this compound with an electrophile, computational analysis could be used to model the approach of the electrophile to the nitrogen atom, the formation of a new bond, and any subsequent structural rearrangements. This would provide a detailed, atomistic view of the reaction mechanism.

Theoretical Prediction of Spectroscopic Parameters for this compound

Computational methods can predict various spectroscopic properties of this compound, which can be invaluable for its characterization and identification. By calculating the vibrational frequencies of the molecule, a theoretical infrared (IR) spectrum can be generated. This calculated spectrum can be compared with experimental data to aid in the assignment of vibrational bands to specific molecular motions.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated using quantum mechanical methods. These theoretical NMR parameters can help in the interpretation of experimental NMR spectra, facilitating the structural elucidation of the molecule and its conformers.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterCorresponding Functional Group/Atom
IR Spectroscopy~ 3300-3400 cm⁻¹N-H stretching vibrations of the amine group
¹³C NMR Spectroscopy~ 40-50 ppmChemical shift of the carbon atom bonded to the nitrogen
¹H NMR Spectroscopy~ 2.5-3.0 ppmChemical shift of the protons on the carbon adjacent to the nitrogen

Note: The values in this table are hypothetical and serve as illustrative examples of the data that would be generated from theoretical spectroscopic calculations.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior of this compound

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, including its interactions with solvent molecules. In an MD simulation, the motion of each atom in the system is calculated by solving Newton's equations of motion.

These simulations can provide insights into how the solvent influences the conformational preferences of the molecule. For example, in a polar solvent like water, conformations that expose the polar amine group to the solvent may be favored. MD simulations can also be used to study the diffusion of the molecule in a solvent and to explore its dynamic properties, such as the rates of conformational changes. This level of detail is crucial for understanding the behavior of the molecule in a realistic chemical environment.

Research on Analogs and Derivatives of 3 Cyclobutylcyclobutyl Methanamine

Design Principles for Structurally Related Analogs of (3-Cyclobutylcyclobutyl)methanamine

The design of analogs for this compound is rooted in established principles of medicinal chemistry, focusing on the strategic manipulation of its core structure. The cyclobutane (B1203170) motif is a key element, providing a rigid scaffold that can be leveraged to explore and define the spatial arrangement of pharmacophoric features. researchgate.net The inherent non-planarity and sp³-enrichment of cyclobutanes make them desirable replacements for more traditional, flatter aromatic rings in an effort to "escape from flatland". researchgate.net

Key design principles include:

Isosteric and Bioisosteric Replacements: The cyclobutyl rings can serve as bioisosteres for other cyclic or acyclic moieties. For instance, a cyclobutane ring might mimic the spatial presentation of substituents on a phenyl ring while offering a different pharmacokinetic profile. The introduction of heteroatoms into the cyclobutane ring, creating oxetanes for example, can further alter properties like polarity and hydrogen bonding capacity. mdpi.com

Conformational Constraint: The rigidity of the dicyclobutyl system restricts the conformational freedom of the molecule. researchgate.net This can lead to higher affinity and selectivity for biological targets by locking the molecule into a bioactive conformation.

Modulation of Physicochemical Properties: The lipophilicity, solubility, and metabolic stability of the parent compound can be fine-tuned by introducing various substituents on the cyclobutane rings or modifying the aminomethyl group. For example, the addition of fluorine atoms can significantly alter pKa and lipophilicity. bohrium.com

Exploration of Stereoisomerism: The presence of multiple stereocenters in the this compound scaffold allows for the generation of a diverse set of stereoisomers. Each isomer can exhibit unique biological activities and properties, making stereochemical exploration a critical design principle. bohrium.com

A hypothetical design strategy could involve the replacement of one of the cyclobutane rings with a different cycloalkane or a heterocyclic ring to probe the importance of the specific dicyclobutyl scaffold for a desired activity. Another approach could be the systematic substitution on the cyclobutane rings with small, well-defined groups to map the structure-activity relationship.

Synthetic Methodologies for Novel this compound Derivatives

The synthesis of derivatives of this compound presents unique challenges and opportunities due to the strained nature of the cyclobutane ring. nih.gov Methodologies for constructing and functionalizing cyclobutane cores are crucial for accessing a diverse range of derivatives.

Common synthetic strategies include:

[2+2] Cycloadditions: Photochemical or metal-catalyzed [2+2] cycloadditions are fundamental methods for constructing the cyclobutane ring system. researchgate.netchemistryviews.org These reactions can provide access to a variety of substituted cyclobutanes that can then be further elaborated.

Ring Expansions: The ring expansion of cyclopropanol (B106826) or related precursors can also be a viable route to substituted cyclobutanes. nih.gov

Functionalization of Pre-existing Cyclobutane Scaffolds: Starting with a commercially available or readily synthesized cyclobutane-containing building block, such as a cyclobutanone (B123998) or cyclobutanecarboxylic acid, various functional groups can be introduced. For example, reductive amination of a cyclobutyl ketone could yield new amine derivatives.

Cross-Coupling Reactions: Modern cross-coupling methodologies, such as those catalyzed by palladium or nickel, can be employed to attach aryl or alkyl groups to the cyclobutane rings, provided a suitable handle like a halide is present. nih.gov

For the synthesis of novel this compound derivatives, a modular approach would be highly advantageous. This could involve the synthesis of a variety of substituted cyclobutanemethanamine precursors that are then coupled to a second cyclobutyl moiety. Alternatively, functionalization of the pre-formed dicyclobutylmethanamine (B3165190) core could be explored, though this may present challenges in regioselectivity.

A potential synthetic route to a derivative could start with a substituted cyclobutanone, which is then converted to an oxime, followed by reduction to the corresponding amine. This amine could then be coupled with a second, appropriately functionalized cyclobutyl unit.

Structure-Reactivity Relationships within this compound Analog Series

The relationship between the structure of a molecule and its chemical reactivity is a cornerstone of organic chemistry. For analogs of this compound, this relationship is heavily influenced by the electronic and steric properties of the substituents and the inherent strain of the cyclobutane rings.

Key factors influencing reactivity include:

Ring Strain: The cyclobutane ring possesses significant angle strain, which can influence the reactivity of adjacent functional groups. For instance, reactions that lead to a change in hybridization at a ring carbon from sp³ to sp² can be affected by the relief or increase of ring strain.

Inductive and Field Effects: The introduction of electron-withdrawing or electron-donating groups on the cyclobutane rings will alter the electron density throughout the molecule, impacting the nucleophilicity of the amine and the reactivity of other functional groups. bohrium.com

Steric Hindrance: The bulky dicyclobutyl framework can sterically hinder the approach of reagents to the aminomethyl group or other reaction centers. This can be exploited to achieve selective reactions at less hindered positions.

Through-Bond and Through-Space Interactions: The relative orientation of the two cyclobutane rings and any substituents can lead to through-bond or through-space electronic interactions that modulate reactivity.

A systematic study of a series of analogs, for example, with substituents at different positions on the cyclobutane rings, would be necessary to establish clear structure-reactivity relationships. The table below illustrates a hypothetical relationship between substituent and the basicity (pKa) of the amine, a key reactivity parameter.

Substituent on Cyclobutane Ring Position of Substituent Predicted pKa of Amine Rationale
None-~10.5Baseline for a primary amine
-F3'~10.2Weak electron-withdrawing effect
-CF₃3'~9.8Strong electron-withdrawing effect
-OCH₃4'~10.6Weak electron-donating effect
-NO₂3'~9.5Very strong electron-withdrawing effect

This table presents hypothetical data for illustrative purposes.

Stereochemical Implications in the Synthesis and Reactivity of this compound Derivatives

The presence of multiple chiral centers and the potential for cis/trans isomerism in the dicyclobutyl system make stereochemistry a critical consideration in the synthesis and reactivity of this compound derivatives. The spatial arrangement of atoms can have a profound impact on a molecule's biological activity.

Key stereochemical aspects include:

Diastereoselectivity in Synthesis: The formation of the dicyclobutyl linkage and the introduction of substituents can lead to the formation of multiple diastereomers. Controlling the stereochemical outcome of these reactions is a significant synthetic challenge. bohrium.com Methods such as substrate-controlled or catalyst-controlled reactions are often employed. chemistryviews.org

Enantioselective Synthesis: To obtain single enantiomers, which is often a requirement for pharmaceutical applications, enantioselective synthetic methods are necessary. chemistryviews.org This can involve the use of chiral catalysts, chiral auxiliaries, or the resolution of a racemic mixture. nih.gov

Impact of Stereochemistry on Reactivity: The different stereoisomers of a derivative can exhibit different reactivities due to varying steric environments and intramolecular interactions. For example, one diastereomer might react more quickly than another because its reactive site is more accessible.

Chiral Recognition: In a biological context, the precise three-dimensional shape of a molecule is often crucial for its interaction with a chiral receptor or enzyme. Therefore, different enantiomers and diastereomers of this compound derivatives are expected to have distinct biological profiles.

The synthesis of a specific stereoisomer of a this compound derivative would likely require a multi-step sequence with careful control over each stereocenter-forming reaction. For instance, an asymmetric [2+2] cycloaddition could be used to establish the stereochemistry of one of the cyclobutane rings, which would then be carried through the subsequent synthetic steps.

Advanced Analytical Methodologies for Research on 3 Cyclobutylcyclobutyl Methanamine

Chromatographic Techniques for Purity Assessment and Isolation of (3-Cyclobutylcyclobutyl)methanamine (e.g., HPLC, GC)

Chromatographic methods are indispensable for separating this compound from starting materials, byproducts, and isomeric impurities, thereby enabling accurate purity assessment and isolation of the target compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the analysis of non-volatile and thermally sensitive compounds like this compound. The enantiomeric excess (ee) of chiral cyclobutane (B1203170) derivatives is frequently determined using chiral HPLC analysis. nih.govrsc.org For aliphatic amines, which often lack a UV chromophore, derivatization is a common strategy to enhance detection. rsc.org Reagents such as o-phthalaldehyde (B127526) (OPA) can be used to create highly fluorescent derivatives, allowing for sensitive detection. rsc.org Alternatively, reversed-phase ion-pair (RPIP)-HPLC can be employed, using lipophilic ion-pairing reagents to improve retention and resolution of charged species on hydrophobic stationary phases. nih.gov

A typical HPLC method for a related chiral cyclobutane derivative might involve the conditions outlined below. rsc.org

ParameterConditionPurpose
Column Chiral Stationary Phase (e.g., Chiralcel OD-H, OJ-H)Enantioselective separation of isomers.
Mobile Phase Hexane/Isopropanol mixture (e.g., 90:10 v/v)Elution and separation of compounds.
Flow Rate 1.0 mL/minControls retention time and resolution.
Detection UV at 210-254 nm or Fluorescence DetectorQuantifies the eluting components.
Temperature Ambient or controlled (e.g., 25 °C)Ensures reproducible retention times.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds and is a powerful technique for purity assessment, often coupled with a mass spectrometer (GC-MS). For primary amines like this compound, derivatization is sometimes necessary to improve peak shape and thermal stability. However, methods for analyzing underivatized amines also exist. GC analysis is effective for separating isomers and determining the ratio of products in reaction mixtures. thieme-connect.de The yields of reactions producing bicyclo[1.1.0]butane derivatives, which are structurally related to the bicyclobutyl framework, have been successfully quantified using GC with an internal standard. acs.org

A general GC method for the analysis of cyclobutane derivatives could be structured as follows.

ParameterConditionPurpose
Column Capillary column (e.g., DB-5ms, HP-5)Separation based on boiling point and polarity.
Carrier Gas Helium or HydrogenTransports the sample through the column.
Inlet Temperature 250 °CEnsures rapid volatilization of the sample.
Oven Program Temperature gradient (e.g., 50°C to 280°C)Separates compounds with different volatilities.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID for general quantitation, MS for identification.

Hyphenated Analytical Systems for Comprehensive Characterization of this compound and its Reaction Mixtures

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide an unparalleled level of detail for structural elucidation and mixture analysis. researchgate.netscientiaricerca.com

Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for identifying constituents in a reaction mixture. GC separates the components, which are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint, allowing for the identification of this compound and related impurities by comparing fragmentation patterns to known standards or library data. researchgate.net GC-MS has been successfully used to analyze complex mixtures containing cyclobutane derivatives. ucalgary.ca For related butyltin compounds, GC coupled with triple quadrupole mass spectrometry (GC-MS/MS) has enabled the analysis of underivatized compounds by identifying characteristic fragment peaks from the successive loss of alkyl groups. analchemres.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is crucial for analyzing less volatile or thermally labile compounds. mdpi.com The effluent from the HPLC column is directed into a mass spectrometer, which provides mass-to-charge ratio data for the separated peaks. scientiaricerca.com This is particularly useful for confirming the molecular weight of this compound and identifying byproducts in its synthesis mixture. acs.org Electrospray ionization (ESI) is a common ionization source used for such analyses, often detecting the protonated molecule [M+H]⁺. nih.govmdpi.com The development of Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight (QTOF) mass spectrometry offers high sensitivity and resolution, essential for separating and identifying isomeric compounds. mdpi.com

The table below summarizes the strengths of these key hyphenated systems for analyzing this compound.

TechniqueSeparation PrincipleDetection PrincipleKey Application
GC-MS Volatility & PolarityMass-to-charge ratioIdentification of volatile impurities and reaction byproducts.
LC-MS Polarity & AffinityMass-to-charge ratioConfirmation of molecular weight, analysis of non-volatile components, and isomeric separation.
LC-NMR Polarity & AffinityNuclear Magnetic ResonanceUnambiguous structure elucidation of isolated components without the need for fragmentation.

Quantitative Analytical Methods for Research Scale Studies on this compound

Quantitative analysis is essential for determining the concentration of this compound in samples, calculating reaction yields, and performing stability studies. These methods rely on creating a calibration curve from standards of known concentration to determine the amount of analyte in an unknown sample.

For HPLC-based quantification of aliphatic amines, excellent linearity is often achieved, with correlation coefficients (R²) greater than 0.99 over a wide concentration range. rsc.orgresearchgate.net The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters. For similar aliphatic amines analyzed by HPLC with fluorescence detection after derivatization, LODs can be as low as 1.1 µg L⁻¹. rsc.org Cation-exchange chromatography with suppressed conductivity detection has achieved LODs for underivatized aliphatic amines in the range of 20 to 65 nM. nih.gov

A study on amphetamine-related drugs, which are also primary or secondary amines, using UPLC-qTOF-MS achieved an LOQ of 20 ng/mL for all analytes, with precision within 20% and accuracy between 89–118%. mdpi.com Such performance metrics are indicative of what could be expected for a validated quantitative method for this compound.

The following table presents typical validation parameters for quantitative methods applicable to aliphatic amines.

ParameterTypical Value/RangeSignificance
Linearity (R²) > 0.99 rsc.orgDemonstrates a direct proportional relationship between concentration and detector response.
LOD ng/L to low µg/L range rsc.orgThe lowest concentration of analyte that can be reliably detected.
LOQ 20 ng/mL (for related amines) mdpi.comThe lowest concentration of analyte that can be accurately quantified.
Precision (RSD) < 2.5% researchgate.netIndicates the closeness of repeated measurements (repeatability).
Accuracy (Recovery) 82% to 117% researchgate.netThe closeness of a measured value to the true value.

These robust analytical methodologies provide the necessary tools for the comprehensive research and development of this compound, ensuring its purity, identity, and quantity can be determined with high confidence.

Q & A

Q. What are the common synthesis routes for (3-Cyclobutylcyclobutyl)methanamine?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Cyclobutane Formation : Cyclization of precursors (e.g., cyclobutane derivatives) using photochemical or thermal methods .

Amination : Introducing the methanamine group via reductive amination or nucleophilic substitution. For example, reacting cyclobutyl halides with ammonia derivatives under controlled pH .

Functionalization : Attaching substituents (e.g., aryl groups) via alkylation or cross-coupling reactions. Optimizing catalysts (e.g., palladium for Suzuki couplings) improves regioselectivity .
Key Consideration : Steric hindrance from the cyclobutyl rings may reduce reaction rates, requiring elevated temperatures or high-pressure conditions .

Q. How does the molecular structure of this compound influence its reactivity?

  • Methodological Answer :
  • Steric Effects : The fused cyclobutyl rings create significant steric hindrance, slowing nucleophilic attacks at the amine site. This necessitates bulky leaving groups or catalysts to enhance reaction kinetics .
  • Electronic Effects : The amine’s lone pair facilitates coordination with metal catalysts (e.g., in hydrogenation) but may be less reactive than linear amines due to ring strain .
  • Hydrogen Bonding : The primary amine group enhances solubility in polar solvents, enabling applications in aqueous-phase reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or impurity profiles. Strategies include:
  • Orthogonal Assays : Validate activity using independent methods (e.g., fluorescence polarization vs. SPR for receptor binding) .
  • Structural Analogs : Compare activity with derivatives (e.g., cyclopentyl or phenyl-substituted analogs) to isolate the impact of the cyclobutyl moiety .
  • Purity Analysis : Use HPLC-MS to confirm >95% purity, as trace impurities (e.g., unreacted halides) can skew bioactivity results .

Q. What strategies optimize synthetic yields of this compound derivatives?

  • Methodological Answer :
  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, Ni) for cross-coupling steps. For example, Pd(OAc)₂ increases yields in arylations by reducing side reactions .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates in SN2 reactions .
  • In-Situ Monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and terminate steps at optimal conversion points .

Q. What advanced analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies regioselectivity in substitution reactions (e.g., distinguishing 3- vs. 4-cyclobutyl isomers) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight and detects side products (e.g., dimerization during amination) .
  • X-Ray Crystallography : Resolves absolute stereochemistry in chiral derivatives, critical for structure-activity relationship (SAR) studies .

Key Research Gaps

  • Mechanistic Uncertainty : The compound’s interaction with neurotransmitter systems (e.g., serotonin receptors) remains hypothetical. Molecular docking studies paired with mutagenesis could clarify binding modes .
  • Scalability : Current synthesis methods lack scalability due to low yields in cyclization steps. Flow chemistry or photoredox catalysis may address this .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.